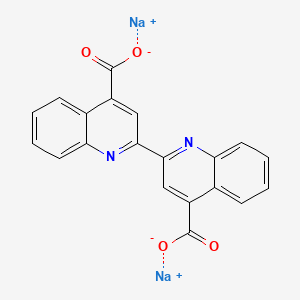
2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide bicinchoninique est un composé chimique largement utilisé dans les dosages biochimiques, en particulier pour la quantification des protéines. Il est connu pour sa capacité à former un complexe de couleur violette avec les ions cuivreux (Cu+), qui est utilisé dans le dosage à l’acide bicinchoninique pour mesurer la concentration en protéines .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L’acide bicinchoninique est synthétisé par une série de réactions chimiques impliquant la condensation de deux molécules de 2,4-dihydroxybenzaldéhyde avec de l’hydrazine . La réaction se produit généralement en milieu alcalin et nécessite un contrôle minutieux de la température et du pH pour garantir la formation du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, l’acide bicinchoninique est produit à l’aide de réacteurs chimiques à grande échelle qui permettent un contrôle précis des conditions de réaction. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir de l’acide bicinchoninique à l’état pur .
Analyse Des Réactions Chimiques
Types de réactions
L’acide bicinchoninique subit principalement des réactions de complexation avec les ions métalliques, en particulier les ions cuivreux (Cu+). Il ne subit généralement pas de réactions d’oxydation, de réduction ou de substitution dans des conditions de dosage normales .
Réactifs et conditions courants
Le réactif le plus courant utilisé avec l’acide bicinchoninique est le sulfate de cuivre(II), qui fournit les ions cuivriques (Cu2+) qui sont réduits en ions cuivreux (Cu+) par les protéines dans le dosage. La réaction se produit en milieu alcalin, généralement à un pH de 11,25 .
Principaux produits formés
Le principal produit formé lors de la réaction entre l’acide bicinchoninique et les ions cuivreux est un complexe de couleur violette qui absorbe la lumière à une longueur d’onde de 562 nm. Ce complexe est utilisé pour quantifier la concentration en protéines dans un échantillon .
Applications de la recherche scientifique
L’acide bicinchoninique est largement utilisé dans la recherche scientifique pour la quantification des protéines dans divers échantillons. Ses applications comprennent :
Applications De Recherche Scientifique
Bicinchoninic acid is extensively used in scientific research for the quantification of proteins in various samples. Its applications include:
Chemistry: Used in protein quantification assays to determine the concentration of proteins in chemical samples.
Medicine: Utilized in clinical diagnostics to quantify protein concentrations in blood and other bodily fluids.
Industry: Applied in the quality control of protein-based products, such as pharmaceuticals and food products.
Mécanisme D'action
Le mécanisme par lequel l’acide bicinchoninique exerce ses effets implique la réduction des ions cuivriques (Cu2+) en ions cuivreux (Cu+) par les protéines. L’acide bicinchoninique forme ensuite un complexe stable avec les ions cuivreux, ce qui donne un produit de couleur violette. Ce changement de couleur est proportionnel à la concentration en protéines et peut être mesuré à l’aide de techniques spectrophotométriques .
Comparaison Avec Des Composés Similaires
L’acide bicinchoninique est souvent comparé à d’autres réactifs de quantification des protéines, tels que le réactif de Bradford et le réactif de Lowry. Bien que tous ces réactifs soient utilisés pour la quantification des protéines, l’acide bicinchoninique offre plusieurs avantages :
Stabilité : L’acide bicinchoninique est stable en milieu alcalin, ce qui permet un dosage en une seule étape.
Sensibilité : Il offre une sensibilité élevée et une large plage de détection pour la quantification des protéines.
Compatibilité : L’acide bicinchoninique est généralement plus tolérant à la présence de substances interférentes, telles que les détergents et les agents dénaturants.
Les composés similaires comprennent :
Réactif de Bradford : Utilise le colorant bleu Coomassie brillant pour lier les protéines et produire un changement de couleur.
Réactif de Lowry : Implique un processus en deux étapes avec la réduction des ions cuivre et la réaction avec le réactif de Folin-Ciocalteu.
L’acide bicinchoninique se démarque par sa simplicité, sa stabilité et sa compatibilité avec divers types d’échantillons.
Propriétés
Formule moléculaire |
C20H10N2Na2O4 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
Clé InChI |
AUPXFICLXPLHBB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















